3,4,5-trimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide
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Overview
Description
This compound is a benzamide derivative with a chromenopyridinone moiety. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are common in many pharmaceuticals and natural compounds . The chromenopyridinone moiety is a bicyclic system that is found in various natural products and medicinal compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely show the benzamide and chromenopyridinone moieties clearly. The three methoxy groups (-OCH3) on the benzene ring would likely be in the 3, 4, and 5 positions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, benzamides and chromenopyridinones undergo a variety of chemical reactions. Benzamides, for example, can react with halogenating agents to form halobenzamides .Scientific Research Applications
Cell Viability Assays
Compounds similar to the one are used in cell viability assays, such as the MTT assay, which assesses cell health based on redox potential .
Antimalarial Research
Derivatives of trimethoxybenzoate compounds have been explored for their antimalarial properties, suggesting a potential application in antimalarial drug development .
Anticancer Activity
There is research into compounds with trimethoxyphenyl groups for their anticancer activity. This suggests that your compound could be investigated for potential anticancer properties .
Chemical Synthesis and Crystallography
Compounds with trimethoxybenzoate structures are often used in chemical synthesis and crystal structure analysis, which could be another application area .
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to effectively inhibit several targets including tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
The tmp group, which is a part of this compound, plays a critical role in the fitting of certain analogs into the colchicine binding site (cbs) of the αβ-tubulin heterodimer . This suggests that the compound might interact with its targets in a similar manner, leading to changes in their function.
Biochemical Pathways
Given the known targets of tmp-containing compounds, it can be inferred that the compound might affect several pathways related to cell growth and proliferation, oxidative stress response, and signal transduction .
Result of Action
Tmp-containing compounds have displayed notable anti-cancer effects , suggesting that this compound might also exhibit similar effects. These compounds have also shown promising anti-fungal, anti-bacterial, and antiviral properties, as well as significant efficacy against certain parasites . Furthermore, they have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .
Future Directions
properties
IUPAC Name |
3,4,5-trimethoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O6/c1-12-9-18(24-20-14-7-5-6-8-15(14)31-23(27)19(12)20)25-22(26)13-10-16(28-2)21(30-4)17(11-13)29-3/h5-11H,1-4H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBOPSGPEDYIFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide |
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